molecular formula C10H8O2 B2504680 2-(Oxiran-2-YL)-1-benzofuran CAS No. 3771-76-4

2-(Oxiran-2-YL)-1-benzofuran

Cat. No.: B2504680
CAS No.: 3771-76-4
M. Wt: 160.172
InChI Key: MUQQXMHGCGKNTL-UHFFFAOYSA-N
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Description

2-(Oxiran-2-YL)-1-benzofuran is an organic compound that features both an oxirane (epoxide) ring and a benzofuran moiety. This compound is of significant interest due to its unique structural properties, which combine the reactivity of the epoxide group with the aromatic stability of the benzofuran ring. These characteristics make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-YL)-1-benzofuran typically involves the formation of the oxirane ring followed by its attachment to the benzofuran structure. One common method is the epoxidation of an appropriate alkene precursor using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds as follows:

    Formation of the Alkene Precursor: The starting material, 2-vinyl-1-benzofuran, can be synthesized through a Heck coupling reaction between 2-iodobenzofuran and ethylene.

    Epoxidation: The alkene precursor is then treated with mCPBA in a suitable solvent like dichloromethane at low temperatures to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency. Additionally, the use of greener oxidizing agents and solvents can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-YL)-1-benzofuran undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form diols or other functionalized derivatives.

    Oxidation: The compound can be further oxidized to form more complex structures, such as diols or carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common nucleophiles include water, alcohols, amines, and thiols. The reactions are typically carried out in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) or under basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide can be used to oxidize the epoxide ring.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Diols: Formed from the nucleophilic ring opening of the epoxide.

    Carbonyl Compounds: Resulting from the oxidation of the epoxide ring.

    Substituted Benzofurans: Produced through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Oxiran-2-YL)-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings, due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-YL)-1-benzofuran is largely dependent on its reactivity towards nucleophiles. The epoxide ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, this reactivity can result in the modification of biomolecules, such as proteins and nucleic acids, potentially altering their function. The benzofuran moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxiran-2-YL)furan: Similar structure but with a furan ring instead of a benzofuran ring.

    2-(Oxiran-2-YL)thiophene: Contains a thiophene ring instead of a benzofuran ring.

    2-(Oxiran-2-YL)pyrrole: Features a pyrrole ring in place of the benzofuran ring.

Uniqueness

2-(Oxiran-2-YL)-1-benzofuran is unique due to the combination of the epoxide ring and the benzofuran moiety. This dual functionality provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The aromatic stability of the benzofuran ring, coupled with the reactivity of the epoxide group, makes it a valuable compound for both synthetic and research purposes.

Properties

IUPAC Name

2-(oxiran-2-yl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQXMHGCGKNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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